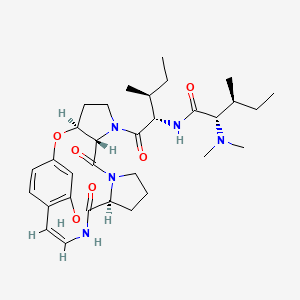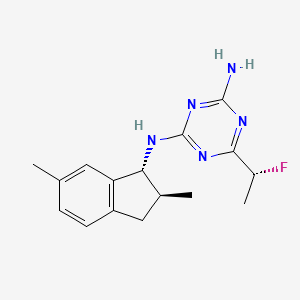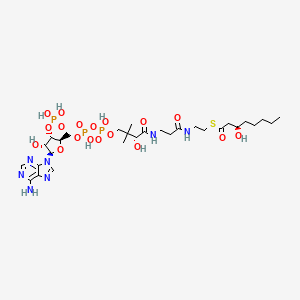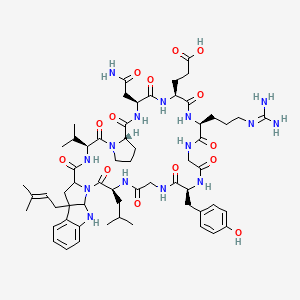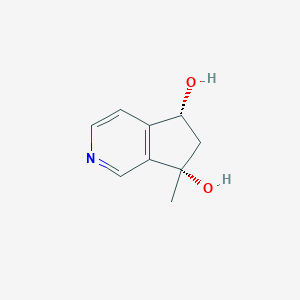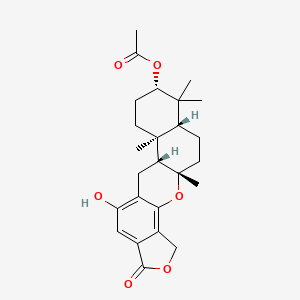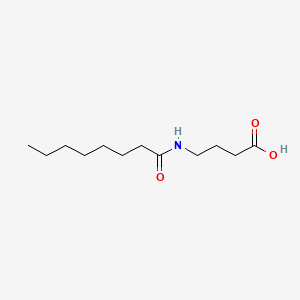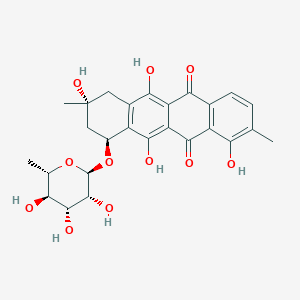
Estriol-6-(O-carboxymethyl)oxime
概要
説明
Estriol-6-(O-carboxymethyl)oxime is a derivative of 17β-estradiol . It is an estradiol conjugate and is membrane-impermeable . BSA is linked to the estradiol at position 6 to form the β-estradiol 6-(O-carboxymethyl) oxime: BSA conjugate .
Molecular Structure Analysis
The empirical formula of this compound is C20H25NO5 . Its molecular weight is 359.42 .Chemical Reactions Analysis
This compound has been found to disrupt the cytoskeleton network and induce apoptosis with nuclei fragmentation . It targets the colchicine binding site and binds tubulin in an entropy-driven manner .Physical And Chemical Properties Analysis
This compound is available in powder form . It is soluble in ethanol, with a solubility of 19.60-20.40 mg/mL, clear, colorless to faintly yellow .科学的研究の応用
Immunoassay Development in Pregnancy Monitoring
Estriol-6-(O-carboxymethyl)oxime has been utilized in developing immunoassays for monitoring estriol levels in pregnant women. A study by Klingler et al. (1983) synthesized a luminogenic estriol derivative that enabled the development of a solid-phase immunoassay for determining unconjugated estriol in the serum of pregnant women. This assay showed good agreement with radioimmunoassay results and is applicable for routine measurement in clinical settings (Klingler, Haupt, Postel, & Knuppen, 1983).
Enhancing Radioimmunoassay Techniques
This compound has been compared with other compounds for its suitability in radioimmunoassays (RIAs) of estriol. A study by Goebelsmann et al. (1975) found that this compound conjugates showed high antigenicity and antiserum specificity, making them suitable for RIAs of unconjugated and total plasma estriol. These assays could measure estriol concentrations in pregnancy plasma with high precision, contributing significantly to obstetrics (Goebelsmann, Katagiri, Stanczyk, Cetrulo, & Freeman, 1975).
Application in Specific Antisera Production
The preparation of specific antisera for estrogens, including estriol, often involves the use of this compound. Nambara, Niwa, and Shimada (1984) described the preparation of estriol-3-sulfate 16-glucuronide-bovine serum albumin conjugates using this compound. The produced antisera were highly specific, illustrating the utility of this compound in developing precise immunoassays for estrogens (Nambara, Niwa, & Shimada, 1984).
Enzyme Immunoassays for Estriol
This compound is also instrumental in the development of enzyme immunoassays. A study by Ghosh et al. (1983) used this compound for creating enzyme conjugates in a homogeneous enzyme immunoassay for estriol. The assay displayed concentration-dependent inhibition of enzyme activity by anti-estriol antibodies, showcasing the compound's effectiveness in sensitive immunoassays (Ghosh, Dhar, Ali, & Bachhawat, 1983).
作用機序
Safety and Hazards
While specific safety and hazards information for Estriol-6-(O-carboxymethyl)oxime is not available, general chemical safety practices should be followed. This includes avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
特性
IUPAC Name |
2-[(E)-[(13S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-ylidene]amino]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6/c1-20-5-4-12-11-3-2-10(22)6-14(11)16(21-27-9-18(24)25)7-13(12)15(20)8-17(23)19(20)26/h2-3,6,12-13,15,17,19,22-23,26H,4-5,7-9H2,1H3,(H,24,25)/b21-16+/t12?,13?,15?,17-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNCOPXZMVYOSZ-JKGSLRBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CC(=NOCC(=O)O)C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C(C1C[C@H]([C@@H]2O)O)C/C(=N\OCC(=O)O)/C4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37654-41-4 | |
| Record name | Estriol-6-(O-carboxymethyl)oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037654414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Estriol-6-(O-carboxymethyl)oxime in the context of these research papers?
A1: this compound serves as a crucial component in developing immunoassays for estriol, particularly in urine samples. [, , ] It acts as a hapten, a small molecule that can be conjugated to larger carrier proteins like bovine serum albumin (BSA). This conjugation allows the development of antibodies specific to estriol, which are essential for both radioimmunoassay (RIA) and enzyme-immunoassay (EIA) techniques. [, ]
Q2: Can you explain how this compound is used in a typical immunoassay setup?
A2: In a typical immunoassay, this compound conjugated to a carrier protein is used to coat assay plates or generate antibodies. [] When a sample containing estriol is introduced, competition arises between the free estriol in the sample and the immobilized this compound conjugate for binding to the estriol-specific antibodies. The amount of bound antibody is then quantified using either radioactive labels (in RIA) or enzyme-linked detection systems (in EIA). [, ] This quantification allows for the determination of estriol concentration in the sample.
Q3: The research mentions an "adsorption chromatographic separation" technique. What is the significance of this technique in relation to this compound?
A3: While not extensively detailed in the provided abstracts, the mention of "adsorption chromatographic separation" involving this compound tyrosine methyl ester suggests its use in purification processes. [] This technique likely helps in separating the desired conjugate from reaction mixtures during synthesis or in purifying radiolabeled forms for use in radioimmunoassays.
A3: The research highlights several advantages of employing this compound in estriol assays:
- Specificity: The use of antibodies generated against this compound ensures high specificity towards estriol, minimizing cross-reactivity with other structurally similar compounds in the sample. []
- Sensitivity: Immunoassays, in general, offer high sensitivity, allowing the detection of even minute quantities of estriol in biological samples. []
- Practicality: The described methods, particularly the enzyme-immunoassay, offer a practical and convenient approach for routine estriol measurements, potentially reducing the cost and complexity compared to other analytical techniques. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-((6-bromoimidazo[1,2-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitrobenzenesulfonohydrazide](/img/structure/B1244520.png)
![4-hydroxy-7-(1-hydroxy-2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1244521.png)
![3,4,7a,7b-Tetrahydro-7-[(1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalene-1-yl)carbonyl]-7b-hydroxyfuro[2,3,4-gh]pyrrolidine-2,6(2aH,7H)-dione](/img/structure/B1244523.png)
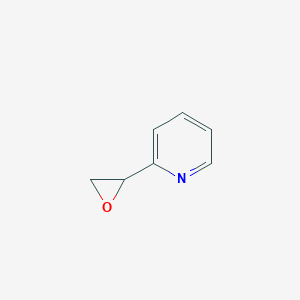
![4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester](/img/structure/B1244525.png)
